(R)-orciprenaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

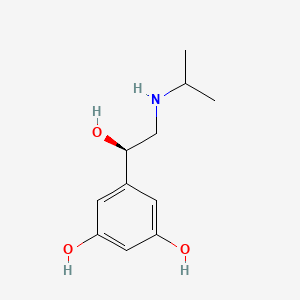

(R)-orciprenaline is a 5-[1-hydroxy-2-(isopropanylamino)ethyl]benzene-1,3-diol that is the (R)-enantiomer of orciprenaline. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-orciprenaline.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

(R)-orciprenaline acts primarily as a selective beta-2 adrenergic agonist. It stimulates beta-2 receptors in the bronchial smooth muscle, leading to bronchodilation. This mechanism makes it effective in managing bronchospasm associated with conditions such as asthma, chronic bronchitis, and pulmonary emphysema .

Pharmacokinetics

- Onset of Action : The drug exhibits a rapid onset of action, with effects typically observed within 30 minutes after oral administration and immediately following inhalation .

- Duration of Action : The therapeutic effects last approximately 3 to 6 hours post-administration .

- Efficacy Studies : Clinical trials have demonstrated that this compound significantly improves pulmonary function metrics such as FEV1 (Forced Expiratory Volume in 1 second) and MMFR (Maximum Mid-expiratory Flow Rate) compared to placebo and other bronchodilators like ephedrine and isoproterenol .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Bronchial Asthma : It is widely prescribed for acute asthma attacks due to its rapid bronchodilatory effects.

- Chronic Obstructive Pulmonary Disease (COPD) : Patients with chronic bronchitis and emphysema benefit from continuous therapy with this compound, which helps alleviate symptoms and improve quality of life .

- Other Respiratory Conditions : The drug has shown effectiveness in treating bronchospasm related to conditions like sarcoidosis, silicosis, lung cancer, and tuberculosis .

Comparative Efficacy

A comparative study highlighted the differences between this compound and other beta-agonists such as fenoterol and salbutamol. While all drugs improved FEV1, fenoterol exhibited superior beta-2 selectivity and a more prolonged effect compared to this compound .

| Drug | Onset of Action | Duration of Action | Peak Effect Time | Side Effects |

|---|---|---|---|---|

| Orciprenaline | 30 minutes | 3 to 6 hours | 60 to 90 minutes | Minimal (palpitations, tremors) |

| Fenoterol | 15 minutes | Up to 8 hours | 30 to 60 minutes | More frequent tremors |

| Salbutamol | 15 minutes | Up to 6 hours | 30 to 60 minutes | Palpitations, headache |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Chronic Asthma Management : A study involving adult patients demonstrated significant improvement in asthma control when treated with oral this compound over a period of several weeks. Patients reported fewer exacerbations and improved daily functioning .

- COPD Treatment : Long-term studies indicated that patients with COPD experienced enhanced lung function and reduced frequency of acute exacerbations when using this compound as part of their management plan .

- Combination Therapy : Research has shown that administering this compound prior to inhaled corticosteroids can enhance the effectiveness of the latter, leading to better overall control of asthma symptoms .

Propiedades

Fórmula molecular |

C11H17NO3 |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1 |

Clave InChI |

LMOINURANNBYCM-NSHDSACASA-N |

SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O |

SMILES isomérico |

CC(C)NC[C@@H](C1=CC(=CC(=C1)O)O)O |

SMILES canónico |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.